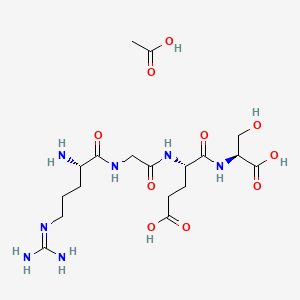

Arg-Gly-Glu-Ser acetate salt

Description

Contextualization within the Landscape of Bioactive Peptides

Bioactive peptides are short chains of amino acids that elicit specific physiological responses. A prominent family of bioactive peptides is characterized by the Arg-Gly-Asp (RGD) sequence, which is a key recognition motif for integrins, a class of cell surface receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. mdpi.comresearchgate.net The RGD sequence is found in various ECM proteins, including fibronectin, vitronectin, and laminin. mdpi.com

The interaction between the RGD motif and integrins is fundamental to numerous cellular processes, such as cell adhesion, migration, proliferation, and differentiation. mdpi.com Consequently, synthetic peptides containing the RGD sequence, like RGDS, are potent inhibitors of these processes and are extensively studied for their therapeutic potential in areas like cancer, thrombosis, and inflammation. researchgate.nettocris.comashpublications.org It is within this context that the importance of RGES becomes apparent. RGES serves as an essential tool to validate that the observed biological effects of RGD-containing peptides are indeed due to the specific RGD sequence and not to non-specific peptide effects. abbiotec.comoup.com

Foundational Significance as a Specificity Control in Peptide-Mediated Interactions

The primary and most critical role of the Arg-Gly-Glu-Ser (RGES) peptide in biomedical research is to serve as a negative control. medchemexpress.com The single substitution of the aspartic acid (Asp or D) residue in the bioactive RGDS sequence with a glutamic acid (Glu or E) residue results in the RGES peptide. abbiotec.com This seemingly minor change, replacing one acidic amino acid with another, is sufficient to abolish the peptide's ability to bind to integrins and inhibit integrin-mediated processes. pnas.org

This loss of activity is a testament to the high degree of specificity in the molecular recognition between the RGD motif and its integrin receptors. The carboxyl group of the aspartic acid side chain is a critical component of the binding interaction, and the slightly longer side chain of glutamic acid is not accommodated within the binding pocket of the integrin.

Therefore, in a typical experimental setup, researchers will use both RGDS and RGES peptides. If the RGDS peptide elicits a biological response (e.g., inhibition of cell adhesion) while the RGES peptide does not, it provides strong evidence that the observed effect is a direct result of the specific RGD-integrin interaction. ashpublications.orgoup.com This control is crucial for ruling out alternative explanations for the observed effects, such as cytotoxicity or non-specific binding. For instance, studies have shown that while RGDS can inhibit cell adhesion to fibronectin, RGES has no such effect. ashpublications.orgoup.com Similarly, in studies of inflammation, RGDS has been shown to attenuate inflammatory responses, an effect not seen with RGES. medchemexpress.comglpbio.com

Evolution of Research Perspectives on RGES within Cell Biology and Molecular Recognition

Initially, the use of RGES was straightforward: it was the "inactive" peptide used to confirm the "active" role of RGDS. However, the consistent and predictable inactivity of RGES has, in itself, contributed to a deeper understanding of the principles of molecular recognition. The stark difference in activity between RGDS and RGES highlights the exquisite specificity of protein-ligand interactions, where even a subtle change in a ligand's structure can lead to a complete loss of function.

The use of RGES has become a standard and indispensable practice in cell biology studies involving RGD-mediated processes. It has been employed in a wide array of research areas, including:

Cancer Research: To demonstrate that the anti-metastatic effects of RGD peptides are due to the blockade of specific integrins. nih.gov

Wound Healing: To confirm that RGD-functionalized biomaterials promote cell migration and tissue regeneration through specific cell-matrix interactions.

Virology: To show that certain viruses utilize RGD-binding integrins for cellular entry, an interaction that can be blocked by RGDS but not RGES. asm.org

Neuroscience: To investigate the role of integrins in neuronal development and synaptic plasticity.

The continued use of RGES in these diverse fields underscores its enduring importance. It allows researchers to dissect complex biological phenomena and to be confident in attributing specific functions to the RGD-integrin signaling axis. The evolution of research has thus solidified the role of RGES not merely as a control, but as a fundamental tool for probing the intricacies of molecular recognition in living systems.

| Property | Arg-Gly-Glu-Ser (RGES) | Arg-Gly-Asp-Ser (RGDS) |

| Sequence | H-Arg-Gly-Glu-Ser-OH | H-Arg-Gly-Asp-Ser-OH |

| Molecular Formula | C16H29N7O8 | C15H27N7O8 |

| Molecular Weight | 447.44 g/mol cymitquimica.comsigmaaldrich.com | 433.42 g/mol |

| Primary Function | Negative control in cell adhesion and integrin binding studies abbiotec.commedchemexpress.com | Inhibitor of integrin-mediated cell adhesion tocris.commedchemexpress.com |

| Integrin Binding | No significant binding pnas.org | Binds to various integrins researchgate.nettocris.com |

| Biological Effect | Generally inactive, does not inhibit cell adhesion or other RGD-mediated processes ashpublications.orgoup.comcapes.gov.br | Inhibits cell adhesion, migration, and can induce apoptosis tocris.comashpublications.orgnih.gov |

Properties

IUPAC Name |

acetic acid;(4S)-4-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N7O8.C2H4O2/c17-8(2-1-5-20-16(18)19)13(28)21-6-11(25)22-9(3-4-12(26)27)14(29)23-10(7-24)15(30)31;1-2(3)4/h8-10,24H,1-7,17H2,(H,21,28)(H,22,25)(H,23,29)(H,26,27)(H,30,31)(H4,18,19,20);1H3,(H,3,4)/t8-,9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALKOFBHHIHLSW-PUBMXKGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N7O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746727 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159002-32-1 |

Source

|

| Record name | N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alpha-glutamyl-L-serine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparative Molecular Analysis with Arg Gly Asp Rgd Motif Peptides

Structural Basis for Differential Biological Activity: Glutamic Acid vs. Aspartic Acid Substitution

Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that the conformation of the peptide backbone is significantly altered by this substitution. RGD-containing peptides have been shown to adopt a type II β-turn in solution. In contrast, the RGES sequence favors a type I or III β-turn. rupress.org This difference in the secondary structure is crucial as the specific spatial presentation of the arginine and aspartic acid side chains in the RGD motif is critical for its recognition by the binding pocket of integrins. The carboxylate group of the aspartic acid residue in RGD plays a pivotal role in coordinating with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin β subunit, an interaction essential for high-affinity binding. The longer side chain of glutamic acid in RGES, coupled with the different β-turn conformation, likely prevents the optimal positioning of its carboxylate group within the MIDAS, thereby abolishing or significantly reducing its binding affinity to integrins.

Table 1: Structural Comparison of RGD and RGES Peptides

| Feature | Arg-Gly-Asp (RGD) Motif | Arg-Gly-Glu (RGE) Motif |

| Key Amino Acid | Aspartic Acid (Asp) | Glutamic Acid (Glu) |

| Side Chain Length (Carboxylate Group) | Shorter | Longer (one additional CH₂ group) |

| Predominant Solution Conformation | Type II β-turn rupress.org | Type I or III β-turn rupress.org |

| Interaction with Integrin MIDAS | Essential for high-affinity binding | Sterically hindered, leading to loss of affinity |

Role of RGES as a Negative Control in Elucidating RGD-Mediated Processes

The inert nature of the RGES peptide in the context of integrin-mediated cell adhesion makes it an indispensable negative control in a vast array of biological experiments. By comparing the effects of RGD-containing peptides with those of RGES, researchers can specifically attribute observed biological phenomena to the RGD-integrin signaling axis.

Table 2: Illustrative Research Findings on the Differential Effects of RGDS and RGES Peptides

| Biological Process | Effect of RGDS Peptide | Effect of RGES Peptide (Negative Control) | Reference |

| Pulmonary Inflammation | Significantly inhibited neutrophil and macrophage numbers. | Did not affect neutrophil and macrophage cell numbers. | sci-hub.red |

| Melanoma Cell Proliferation | Significantly inhibited proliferation and induced apoptosis. | Was ineffective. | nih.gov |

| Cell Adhesion to Fibronectin | Decreased adhesion of glomerulosa cells. | Did not interfere with adhesion. | upenn.edu |

| Snail Hemocyte Spreading | Significantly inhibited spreading. | Did not exert the same inhibitory effect. | thno.org |

Theoretical Frameworks for Understanding Peptide Specificity and Non-Specificity

The dramatic difference in biological activity between RGD and RGES peptides, despite their minimal chemical difference, provides a compelling case study for theoretical models of molecular recognition, namely the "induced fit" and "conformational selection" models.

The induced fit model posits that the initial binding of a ligand to a receptor is relatively weak and that the receptor subsequently undergoes a conformational change to achieve a tighter, more specific interaction. In the context of RGD, the initial interaction might lead to a conformational adjustment in the integrin binding pocket to perfectly accommodate the RGD motif, leading to a stable complex. For RGES, the initial binding is likely so unfavorable due to steric hindrance and improper charge presentation that it fails to trigger the necessary conformational changes in the integrin for stable binding.

Conversely, the conformational selection model proposes that proteins exist in an ensemble of different conformations in equilibrium, and the ligand selectively binds to a pre-existing conformation that is complementary to it. According to this model, the RGD peptide would selectively bind to a specific, pre-existing active conformation of the integrin. The RGES peptide, due to its different solution conformation (type I or III β-turn), would not be complementary to this active integrin conformation and therefore would not bind with any significant affinity.

While both models offer plausible explanations, the reality of RGD-integrin interaction may involve elements of both. The initial recognition could be governed by conformational selection, where the RGD peptide in its type II β-turn conformation is recognized by a subset of integrin conformers. This initial binding event could then be stabilized and strengthened through an induced-fit mechanism, leading to the final, high-affinity complex. The inability of RGES to adopt the correct initial conformation effectively prevents it from initiating this binding cascade. The study of these simple yet functionally divergent peptides continues to provide valuable insights into the fundamental principles governing the specificity of protein-ligand interactions.

Investigative Methodologies for Rges Synthesis and Derivatization

Advanced Solid-Phase Peptide Synthesis Techniques for RGES and Analogs

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the synthesis of RGES and its analogs due to its efficiency, ease of automation, and the ability to drive reactions to completion using excess reagents. uniroma1.it The general principle involves assembling the peptide chain sequentially while the C-terminal amino acid is anchored to an insoluble polymer resin. medsci.org

Two primary SPPS chemistries are commonly employed: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, distinguished by the type of temporary protecting group used for the α-amino group of the incoming amino acid.

Boc-based SPPS : In this approach, the N-α-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups and the final cleavage from the resin require a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.govthermofisher.com For instance, the synthesis of a related heptapeptide, Gly-Arg-Gly-Glu-Ser-Pro, utilized Boc protection for the main chain. ias.ac.in The side chains were protected as follows: Mts (mesitylene-2-sulfonyl) for Arginine and benzyl (B1604629) ester for Glutamic acid. ias.ac.in The peptide was successfully synthesized on a high-capacity chloromethyl TTEGDA-crosslinked polystyrene support, with cleavage from the resin yielding the deprotected peptide in 95% yield. ias.ac.in

Fmoc-based SPPS : This strategy uses a base-labile Fmoc group, which is removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.org This offers the advantage of using milder acidic conditions for the final cleavage and removal of side-chain protecting groups, which is beneficial for sensitive sequences. nih.gov A manual SPPS protocol for synthesizing an RGES analog modified with an azide (B81097) group (RGES(azide)) involved the use of Fmoc chemistry. rsc.org In this synthesis, Fmoc-Lys(Mtt)-OH was coupled to the resin, and the Fmoc protecting group was removed with 20% (v/v) piperidine in DMF. rsc.org

The choice between Boc and Fmoc chemistry often depends on the desired final product and the specific amino acid sequence, as side reactions like aspartimide formation (in Asp-Gly or Asp-Ser sequences) can be influenced by the deprotection conditions.

Table 1: Comparison of SPPS Chemistries for RGES and Analog Synthesis

| Feature | Boc-based SPPS | Fmoc-based SPPS |

|---|---|---|

| N-α-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF |

| Side-Chain Protection | Requires strong acid (e.g., HF, TFMSA) for removal | Requires mild acid (e.g., TFA) for removal |

| Final Cleavage | Strong acid (HF, TFMSA) | Mild acid (TFA) cocktail |

| Example Side-Chain Groups | Arg(Mts), Glu(OBzl) ias.ac.in | Lys(Mtt), Ser(tBu), Glu(OtBu), Arg(Pbf) |

| Advantages | Historically well-established | Milder conditions, orthogonal protection schemes |

| Disadvantages | Harsh final cleavage conditions | Potential for side reactions with base (e.g., piperidine) |

Solution-Phase Synthetic Approaches and Comparative Efficacy

While SPPS is dominant, solution-phase peptide synthesis (SolPS) represents the classical approach and remains relevant for specific applications, such as the synthesis of peptides with unusual structures or for large-scale production where resin costs can be prohibitive. nih.govnih.govlibretexts.org In SolPS, amino acids are coupled sequentially in a suitable solvent, and the intermediate products are isolated and purified after each step. libretexts.org

The primary challenge in SolPS is the purification of intermediates, which traditionally relies on crystallization or chromatography, making it a labor-intensive process. nih.gov To overcome these limitations, modern techniques like Group-Assisted Purification (GAP) chemistry have been developed. nih.govrsc.org The GAP strategy involves a protecting group that facilitates easy purification by extraction, avoiding the need for chromatography. nih.gov Another approach involves using organic solvents that are immiscible with aqueous and alkane solvents, allowing for purification through simple washing steps. google.com

Comparative Efficacy:

Speed and Automation: SPPS is significantly faster and more amenable to automation, making it the preferred method for research-scale synthesis of linear peptides like RGES. uniroma1.it

Purification: Purification is a major bottleneck in SolPS, whereas in SPPS, purification is simplified to filtering and washing the resin after each step, with a final purification of the cleaved peptide. nih.gov

Scalability: For large-scale industrial synthesis, SolPS can be more cost-effective as it avoids the high cost of resins and coupling reagents used in large excess in SPPS. nih.gov

Purity and Yield: High yields can be achieved in SPPS by using excess reagents to drive reactions to completion. While SolPS can also achieve high purity, it may involve more significant losses during the multi-step purification process. libretexts.org The synthesis of a Gly-Arg-Gly-Glu-Ser-Pro peptide via SPPS reported a high cleavage yield of 95%. ias.ac.in

For a standard tetrapeptide like RGES, SPPS is generally the more efficient and practical method. However, for modified versions or large-scale manufacturing, optimized SolPS methods could be considered.

Site-Specific Chemical Modifications and Functionalization Strategies

The functionalization of the RGES peptide at specific sites is crucial for its use in various applications, such as conjugation to surfaces or polymers. This is typically achieved by incorporating amino acids with uniquely reactive side chains or by modifying the N- or C-terminus. researchgate.net

A common strategy involves introducing a lysine (B10760008) residue into the peptide sequence, whose side-chain amino group can be selectively modified. An alternative is to use unnatural amino acids containing bioorthogonal functional groups, which react selectively with a partner group without interfering with native biological functionalities. nih.gov

A prominent example is the synthesis of an RGES analog containing an azide group (RGES(azide)). rsc.orgresearchgate.net This was accomplished by synthesizing the sequence CYGGGRGESK(azide), where a lysine residue at the C-terminus was modified with an azide. researchgate.net This azide group can then be used in "click chemistry" reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), to conjugate the peptide to other molecules. nih.gov For example, a DNA strand modified with a strained cyclooctyne (B158145) can be selectively reacted with an azide-containing RGES peptide. nih.gov

Table 2: Strategies for Site-Specific Functionalization of RGES Peptides

| Modification Site | Functional Group | Chemical Strategy | Purpose |

|---|---|---|---|

| C-terminal Lysine | Azide (-N₃) | Introduction of an azide-bearing amino acid during SPPS | Bioorthogonal conjugation via "click chemistry" rsc.orgresearchgate.net |

| N-terminus | Acetyl Group | Acetylation of the N-terminal amine post-synthesis | Increases peptide stability by mimicking protein structure researchgate.net |

| Internal Unnatural Amino Acid | Azide (-N₃) | Incorporation of 4-azido-L-phenylalanine during SPPS | Site-specific conjugation via "click chemistry" nih.gov |

| Cysteine Side Chain | Thiol (-SH) | Incorporation of a cysteine residue | Conjugation to maleimide-functionalized molecules or surfaces rsc.org |

These strategies allow for the precise placement of functional handles on the RGES peptide, enabling its use as a building block in more complex molecular architectures.

Development of RGES-Containing Conjugates for Material Science and Surface Functionalization Studies

The RGES peptide, primarily used as a negative control for the cell-adhesive RGD sequence, is frequently conjugated to materials to study the specificity of cell-material interactions.

Polymer Conjugates for 3D Scaffolds: RGES has been conjugated to biodegradable polymers like poly(ε-caprolactone) (PCL) to create functionalized inks for 3D printing. researchgate.netrsc.org In one study, an RGES(azide)-PCL conjugate was synthesized and used to 3D print scaffolds. rsc.orgrsc.org The presence of the peptide was confirmed using Fourier-transform infrared spectroscopy (FTIR), which showed characteristic amide bond peaks (1630 cm⁻¹ and 3200 cm⁻¹) and an azide peak (2100 cm⁻¹). rsc.org These functionalized scaffolds allow for precise spatial control over surface chemistry, enabling the creation of materials that can direct local cell behavior. researchgate.netrsc.org

Surface Grafting on Implants: The RGES peptide has been chemically bonded to titanium (Ti) alloy surfaces, a material commonly used in skeletal implants. upenn.edu The process involved aminating the titanium surface with 3-aminopropyltriethoxysilane (B1664141) (APTES) followed by covalent attachment of the peptide. Atomic force microscopy (AFM) showed an increase in surface roughness after grafting the RGES peptide, and contact angle measurements confirmed the change in surface chemistry. upenn.edu These RGES-grafted surfaces serve as controls to demonstrate that cell attachment and behavior on RGD-modified surfaces are due to specific integrin binding and not non-specific surface effects. upenn.edu

Table 3: Examples of RGES-Containing Conjugates in Material Science

| Conjugate | Material | Application | Characterization Method(s) |

|---|---|---|---|

| RGES(azide)-PCL | Poly(ε-caprolactone) | 3D printing of functionalized tissue engineering scaffolds rsc.orgrsc.org | FTIR, SEM rsc.org |

| RGES-grafted Titanium | Titanium Alloy | Studying specific vs. non-specific cell adhesion on implant surfaces upenn.edu | AFM, Contact Angle Measurement upenn.edu |

These examples highlight the utility of RGES-containing conjugates as essential tools in biomaterials science and tissue engineering, providing a baseline for evaluating the bioactivity of functionalized materials.

Molecular and Cellular Mechanisms of Inaction or Non Binding

Analysis of Integrin Receptor Binding Specificity and Lack of Affinity for RGES

Integrins are a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM). The binding of many ECM proteins, such as fibronectin and vitronectin, to integrins is dependent on the Arg-Gly-Asp (RGD) tripeptide sequence. nih.govfrontiersin.org The specificity of this interaction is highly sensitive to the amino acid composition of the peptide.

The substitution of the aspartic acid residue in the RGD sequence with glutamic acid to form the RGE motif results in a peptide that does not effectively bind to integrin receptors. oup.comrupress.org The carboxyl group of the aspartic acid side chain is essential for coordinating with the metal ion-dependent adhesion site (MIDAS) within the integrin head domain. While glutamic acid also possesses a carboxyl group, its longer side chain alters the spatial arrangement, preventing the precise interaction required for stable receptor binding. This lack of affinity has been consistently demonstrated in competitive binding assays where RGES, unlike RGD-containing peptides, fails to inhibit the adhesion of cells to RGD-dependent substrates. nih.gov This makes RGES an ideal negative control in studies investigating RGD-integrin interactions, as it helps confirm that the observed effects are specific to the RGD sequence. nih.govoup.comnih.gov

Mechanistic Investigations into RGES's Role in Modulating Cellular Adhesion

The inability of RGES to bind to integrins directly translates to its failure to influence cell adhesion processes. This has been extensively documented using various cell culture models and quantitative biophysical methods.

In numerous studies, RGES acetate (B1210297) salt has been used as a control peptide to verify the specificity of RGD-mediated effects on cell adhesion. For instance, when human umbilical vein endothelial cells (HUVECs) are plated on fibronectin or vitronectin, the addition of RGDS peptides significantly inhibits cell attachment in a dose-dependent manner. ashpublications.org In stark contrast, the RGES control peptide has no effect on HUVEC adhesion to these ECM glycoproteins, even at high concentrations. ashpublications.org

Similar results have been observed with other cell types. In studies with rat adrenal glomerulosa cells, a soluble RGDS peptide almost completely abolished cell adhesion to a fibronectin matrix, whereas the RGES peptide had no effect on cell attachment. oup.com Likewise, in experiments with endometrial adenocarcinoma cells, RGES did not alter agonist-induced cell adhesion to vitronectin. nih.gov These findings across different adherent cell models consistently show that RGES does not interfere with the integrin-mediated cell adhesion process.

Quantitative measurements further solidify the inactive nature of RGES in cell adhesion. A spinning disc assay, which measures the shear force required to detach cells from a substrate, provides a quantitative assessment of adhesion strength. In studies using MC3T3-E1 osteoblast-like cells, substrates modified with RGD-containing peptides showed significantly higher cell detachment strength compared to the RGES-modified control surface. upenn.eduupenn.edu

Cell spreading, another critical aspect of cell adhesion, is also unaffected by RGES. While cells on RGD-modified surfaces typically show enhanced spreading over time, cells on RGES-modified surfaces exhibit minimal spreading, comparable to that on unmodified control substrates. upenn.eduupenn.edu

The table below summarizes comparative data on the effects of RGDS and RGES on cell adhesion from various studies.

| Parameter | Cell Type | Peptide | Result | Reference(s) |

| Cell Adhesion to Fibronectin | Rat Glomerulosa Cells | RGDS | Decreased adhesion by a factor of 2.8 | oup.com |

| RGES | Did not interfere with adhesion | oup.com | ||

| Cell Adhesion to Vitronectin | Human Endothelial Cells (HUVEC) | RGDS | 84% inhibition at 500 µg/mL | ashpublications.org |

| RGES | No effect at any tested dose | ashpublications.org | ||

| Detachment Strength (τ₅₀) | MC3T3-E1 Osteoblasts | RGDS | ~240 dyne/cm² | upenn.edu |

| RGES | ~167 dyne/cm² (significantly lower) | upenn.edu | ||

| Cell Spreading Area after 1h | MC3T3-E1 Osteoblasts | RGD Peptides | Significantly higher than control | upenn.eduupenn.edu |

| RGES | Not significantly different from control | upenn.eduupenn.edu |

This table is interactive. Users can sort columns to compare findings.

Adherent Cell Culture Models for Specificity Testing

Examination of Intracellular Signal Transduction Pathways in the Presence of RGES

Integrin-ligand binding not only mediates physical cell adhesion but also triggers intracellular signaling cascades that regulate cell behavior. Given that RGES does not bind to integrins, it is not expected to activate these downstream pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is a key signaling route influenced by integrin engagement. ashpublications.orgnih.gov Studies investigating the role of integrin signaling often use RGES as a control to demonstrate that observed effects on the MAPK pathway are integrin-dependent.

In a study on lipopolysaccharide (LPS)-induced inflammation in mice, treatment with RGDS inhibited the LPS-induced phosphorylation of MAP kinases, including ERK. nih.govnih.gov Conversely, the administration of RGES along with LPS had no effect on the activation of these kinases, with phosphorylation levels remaining similar to those in animals treated with LPS alone. nih.gov Similarly, in endometrial adenocarcinoma cells, RGES did not interfere with prostaglandin-induced ERK phosphorylation. nih.gov This lack of effect demonstrates that RGES does not modulate the MAPK/ERK signaling pathway.

The c-Jun N-terminal Kinase (JNK) pathway is another branch of the MAPK signaling family involved in cellular responses to stress and inflammatory signals. Research has shown that RGES is also inert with respect to this pathway.

In the same LPS-induced pulmonary inflammation model mentioned previously, RGDS treatment was found to inhibit the phosphorylation of JNK. nih.govnih.govresearchgate.net As with other MAP kinases, the control RGES peptide did not produce this inhibitory effect. nih.govresearchgate.net The phosphorylation status of JNK in RGES-treated animals was indistinguishable from the LPS-only control group, confirming that RGES does not engage with cellular machinery in a way that modulates JNK activity. nih.gov

| Pathway Component | Experimental System | Peptide | Observed Effect | Reference(s) |

| ERK Phosphorylation | LPS-Treated Mouse Lung Tissue | RGDS | Inhibited LPS-induced phosphorylation | nih.govnih.gov |

| RGES | No effect on LPS-induced phosphorylation | nih.gov | ||

| JNK Phosphorylation | LPS-Treated Mouse Lung Tissue | RGDS | Inhibited LPS-induced phosphorylation | nih.govnih.govresearchgate.net |

| RGES | No effect on LPS-induced phosphorylation | nih.govresearchgate.net | ||

| FAK Phosphorylation | Anti-CD3 Stimulated T-Cells | RGDS | Prevented FAK phosphorylation | atsjournals.org |

| RGES | Did not block FAK phosphorylation | atsjournals.org |

This table is interactive and summarizes the lack of effect of RGES on key signaling molecules.

Transcription Factor Activation Analyses (e.g., AP-1)

The tetrapeptide Arginine-Glycine-Glutamic Acid-Serine (Arg-Gly-Glu-Ser), often abbreviated as RGES, serves a critical role in cellular and molecular biology as a negative control peptide. Its primary function in research is to demonstrate the specificity of biological effects attributed to the Arginine-Glycine-Aspartic Acid (RGD) motif, a key sequence in cell-matrix adhesion. The inaction of the RGES peptide, particularly in pathways leading to transcription factor activation, is a direct consequence of its molecular structure and inability to bind to specific cell surface receptors.

Mechanism of Non-Binding

The fundamental mechanism underlying the inaction of Arg-Gly-Glu-Ser acetate salt lies in its altered amino acid sequence compared to the biologically active RGDS peptide. The substitution of aspartic acid (Asp) with glutamic acid (Glu) is the sole difference, but it is a critical one. The carboxyl group of the aspartic acid side chain in the RGD sequence is essential for fitting into the binding pocket of integrin receptors. pnas.org Integrins are a large family of heterodimeric transmembrane receptors that mediate cell adhesion to the extracellular matrix and trigger intracellular signaling cascades. nih.gov

The side chain of glutamic acid, although also acidic, is one methylene (B1212753) group longer than that of aspartic acid. This seemingly minor change in structure results in a conformation that does not fit correctly into the binding site of RGD-recognizing integrins. pnas.org Consequently, the RGES peptide fails to bind to these receptors with any significant affinity, thereby preventing the initiation of downstream signaling events. pnas.org This lack of binding is the principal reason for its biological inactivity and its utility as a control peptide in research. nih.govoup.comnih.gov

Impact on Downstream Signaling and AP-1 Activation

Activator Protein-1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including signals from integrin engagement. AP-1 is typically a heterodimer composed of proteins from the c-Fos and c-Jun families. The activation of AP-1 is the culmination of complex signaling cascades, often involving mitogen-activated protein kinases (MAPKs).

Research investigating the effects of the RGDS peptide has shown that its binding to integrins can lead to the activation of AP-1. One study demonstrated that treating cells with RGDS resulted in the presence of c-Fos and c-Jun in the cell nucleus, suggesting that the biological effects of RGDS could be mediated by the AP-1 transcription factor. oup.com This activation was part of a pathway that also involved an increase in soluble guanylate cyclase (sGC) protein content. oup.com

In contrast, the same study showed that the RGES peptide did not cause any modification in sGC protein content. oup.com This finding demonstrates that because RGES cannot bind to the integrin receptor, it fails to initiate the upstream signaling events necessary to activate the pathway. Therefore, RGES does not lead to the activation of the AP-1 transcription factor. oup.com This inaction is not limited to the sGC/AP-1 pathway; RGES has consistently been shown to be inert in other signaling processes where RGDS is active, such as the activation of TGF-β signaling via Smad2 phosphorylation and the induction of caspase-3. nih.govnih.gov

The consistent failure of Arg-Gly-Glu-Ser to elicit these responses underscores that the cellular machinery, including transcription factors like AP-1, is not activated in its presence, confirming that the observed effects of RGDS are specific to the RGD-integrin interaction.

Research Findings: Comparative Analysis of RGES and RGDS

The following table summarizes key research findings that highlight the differential effects of the active RGDS peptide and its inactive control, RGES, on various cellular signaling pathways.

| Cellular Process/Target | Effect of Arg-Gly-Asp-Ser (RGDS) | Effect of Arg-Gly-Glu-Ser (RGES) | Reference(s) |

| Integrin Binding | Binds to RGD-dependent integrins | Abolished or significantly reduced binding | pnas.org |

| Soluble Guanylate Cyclase (sGC) Content | Significant increase | No modification | oup.com |

| AP-1 Transcription Factor Activation | Implicated in downstream effects (c-Fos/c-Jun found in nucleus) | No upstream signaling initiated | oup.com |

| Caspase-3 Activation | Induces activation | No effect | nih.gov |

| Smad2 Phosphorylation | Induces phosphorylation | No effect (used as control) | nih.gov |

| Cell Adhesion to Fibronectin | Inhibits adhesion | No effect (used as control) | aai.org |

| GnRH-Induced ERK1/2 Activation | Inhibits activation | No significant effect | nih.gov |

Role of Rges in Extracellular Matrix Ecm and Tissue Interaction Research

Elucidation of ECM-Integrin Axis Specificity Using RGES as a Control

The Arg-Gly-Asp (RGD) sequence is a key motif found in many ECM proteins, such as fibronectin and vitronectin, that is recognized by numerous integrins. nih.govcellgs.com To study the specific interactions between the RGD motif and integrins, researchers require a control peptide that is structurally similar but lacks the ability to bind to these receptors. This is the primary role of the RGES peptide.

By substituting the aspartic acid residue with glutamic acid, the RGES peptide loses its capacity to effectively bind to the RGD-binding pocket of integrins. abbiotec.comanaspec.com This makes it an ideal negative control in a variety of experimental settings. For instance, in studies investigating cell adhesion, the addition of RGDS peptide typically inhibits cell attachment to RGD-containing substrates, while the RGES peptide has no such effect. ashpublications.org This differential outcome allows researchers to confirm that the observed effects of RGDS are indeed due to the specific blockade of RGD-integrin interactions and not some non-specific peptide effect.

Table 1: Application of RGES as a Control in ECM-Integrin Specificity Studies

| Study Focus | Experimental System | Role of RGES | Key Finding | Citation |

|---|---|---|---|---|

| Integrin αvβ6 Binding | Patient IgG | Control Peptide | Confirmed specificity of IgG binding to the integrin. | scientificlabs.com |

| Cell Adhesion | Capsaspora owczarzaki | Control Peptide | Demonstrated the role of specific integrin-mediated adhesion. | scientificlabs.com |

| T-Cell Adhesion | T-cells and Fibronectin | Negative Control | Showed that RGD, but not RGES, inhibits neuropeptide-induced adhesion. | aai.org |

| Endothelial Cell Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | Control Peptide | RGDS inhibited adhesion to fibronectin and vitronectin, while RGES had no effect. | ashpublications.org |

Studies on Developmental Processes and Tissue Remodeling

The interactions between cells and the ECM are fundamental to the complex processes of embryonic development and tissue remodeling. The use of peptides that can modulate these interactions, such as RGDS and its control RGES, provides valuable tools for dissecting these mechanisms.

Investigations in Embryonic Organogenesis Models

Organogenesis, the formation of organs during embryonic development, is a highly orchestrated process involving cell migration, differentiation, and tissue morphogenesis, all of which are heavily dependent on cell-ECM interactions. wikipedia.org While direct studies focusing on RGES in embryonic organogenesis are not extensively documented, the principles derived from its use as a control in related fields are applicable. For example, understanding how specific integrin-ECM interactions guide the formation of tissues and organs relies on the ability to distinguish specific binding events from non-specific ones, a role perfectly suited for the RGES peptide. The study of peptide regulatory factors and the role of macrophages in organogenesis further underscores the importance of specific cell-matrix interactions that can be investigated using RGD/RGES peptide pairs. nih.govnih.gov

Mechanistic Studies of Regeneration in Model Organisms

Tissue regeneration, the process of replacing or repairing damaged tissue, often recapitulates developmental processes and heavily relies on cell-ECM interactions. mdpi.comnih.gov The sea cucumber Holothuria glaberrima, known for its remarkable ability to regenerate its internal organs, has served as a model organism to study the role of the ECM in this process.

In a study investigating intestinal regeneration in this organism, researchers treated regenerating animals with RGDS peptide to disrupt the interaction between RGD sequences in the ECM and cellular integrins. nih.gov As a control, separate groups of animals were injected with saline and the RGES peptide. The results revealed a significant delay in intestinal regeneration in the animals treated with the RGDS peptide, while the RGES-treated and saline-treated animals showed normal regeneration. nih.gov This finding strongly suggests that specific ECM-integrin interactions are crucial for the regenerative process in the sea cucumber. The use of RGES was critical in demonstrating that the observed delay was a direct consequence of blocking the RGD-integrin binding and not a result of a general peptide-induced stress or other non-specific effects.

Assessment of RGES in Modulating Inflammatory Cellular Responses in Research Models

Inflammation is a complex biological response involving the recruitment of immune cells to a site of injury or infection, a process that is also mediated by cell adhesion molecules, including integrins. researchgate.net The potential to modulate these interactions has led to research into the effects of RGD-containing peptides on inflammatory responses.

In a study investigating the effects of the RGDS peptide on lipopolysaccharide (LPS)-induced pulmonary inflammation in a mouse model, RGES was used as a negative control. researchgate.netnih.govresearchgate.net The study found that pretreatment with RGDS significantly inhibited the LPS-induced increase in neutrophil and macrophage numbers in the bronchoalveolar lavage fluid. researchgate.netnih.gov In stark contrast, the administration of RGES at the same concentration had no effect on the inflammatory cell recruitment. researchgate.netglpbio.com This clearly demonstrated that the anti-inflammatory effects of RGDS were due to its specific interaction with RGD-binding integrins involved in the inflammatory cascade.

Table 2: RGES as a Control in Inflammatory Response Studies

| Study Model | Inflammatory Stimulus | Effect of RGDS | Effect of RGES | Conclusion | Citation |

|---|---|---|---|---|---|

| Mouse Pulmonary Inflammation | Lipopolysaccharide (LPS) | Inhibited neutrophil and macrophage recruitment. | No effect on inflammatory cell numbers. | The anti-inflammatory effect of RGDS is specific to its RGD motif. | researchgate.netnih.govresearchgate.netglpbio.com |

Structural and Conformational Studies of Rges Peptide

Spectroscopic Analysis of RGES Conformation in Solution (e.g., NMR, CD)

Spectroscopic techniques are fundamental to determining the structure of peptides in solution. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful methods for probing peptide conformation and dynamics. nih.govuzh.ch

While extensive spectroscopic data exists for RGD and its analogues, specific, detailed conformational studies published in peer-reviewed literature for the RGES peptide are not prominent. This is likely because its primary use as a non-binding control peptide makes it a lower priority for intensive structural elucidation compared to its active counterparts. However, based on the principles of peptide structural biology, the expected findings from such analyses can be described.

For a short, linear, and unconstrained peptide like RGES, both NMR and CD spectroscopy would be expected to show characteristics of a highly flexible and disordered molecule in an aqueous solution. mdpi.comunits.it It would likely exist not as a single, well-defined structure but as a dynamic ensemble of interconverting conformers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information on peptide structure and dynamics. mdpi.com Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), coupling constants (³JHNα), and chemical shift indices, are used to define short- and long-range structural restraints. nih.govresearchgate.net For RGES, the lack of a stable, folded structure would result in averaged NMR parameters, characteristic of a random coil state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.govspringernature.com The far-UV CD spectrum of a peptide is characterized by specific signals corresponding to α-helices, β-sheets, β-turns, or random coil structures. units.itnih.gov A CD analysis of RGES in a simple buffer solution would be anticipated to yield a spectrum with a single, strong negative band near 200 nm, which is the hallmark of a disordered or random coil conformation.

Table 1: Principles of Spectroscopic Techniques for Peptide Analysis

| Technique | Principle | Expected Information for RGES |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁵N) to determine atomic proximities, bond orientations, and molecular dynamics. nih.govuzh.ch | - Averaged chemical shifts indicating high flexibility. - Lack of long-range NOEs, confirming the absence of a stable fold. - ³JHNα coupling constants around 6-7 Hz, typical for a random coil ensemble. mdpi.com |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is dependent on the peptide's secondary structure. nih.gov | - A spectrum dominated by a minimum near 200 nm, characteristic of a disordered or random coil conformation. units.it |

Computational Modeling and Molecular Dynamics Simulations of RGES

Computational methods, particularly molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of flexible molecules like peptides. nih.govresearchgate.net MD simulations model the atomic motions of a peptide over time, providing insights into its flexibility, preferred conformations, and interactions with the solvent. nih.gov

Similar to the lack of spectroscopic data, dedicated MD simulation studies focused solely on the RGES peptide are not widely reported in the literature. Research efforts have concentrated on modeling the interactions of active RGD peptides with their integrin targets. nih.govsemanticscholar.org

A hypothetical MD simulation of RGES in an aqueous solution would be expected to demonstrate:

High Conformational Flexibility: The peptide backbone and amino acid side chains would exhibit significant rotational freedom, sampling a wide range of conformations.

Lack of Stable Secondary Structure: The peptide would not be expected to maintain any stable helical or sheet structures, consistent with a random coil state.

Solvent Dominance: The peptide's conformation would be heavily influenced by its interactions with surrounding water molecules, with no persistent intramolecular hydrogen bonds defining a specific structure.

Table 2: Application of Molecular Dynamics (MD) Simulations to RGES Analysis

| Analysis Goal | MD Simulation Approach | Predicted Outcome for RGES |

| Assess Flexibility | Run simulations in explicit water and analyze the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) over time. researchgate.net | High RMSD fluctuations and a broad distribution of Rg values, indicating significant structural flexibility and lack of a compact, stable state. |

| Characterize Conformational Ensemble | Cluster the simulation trajectory to identify representative structures and their populations. | A large number of small clusters, demonstrating that the peptide does not favor a single conformation but exists as a diverse ensemble of structures. |

| Identify Intramolecular Interactions | Monitor hydrogen bond formation and salt bridge interactions within the peptide throughout the simulation. | Transient and unstable intramolecular hydrogen bonds, with interactions primarily occurring with solvent molecules. |

Comparative Structural Determinants of Activity and Inactivity between RGD and RGES

The critical difference between the active RGD peptide and the inactive RGES peptide lies in the side chain of the third residue. The substitution of aspartic acid (D) with glutamic acid (E) is a conservative one, as both are negatively charged amino acids. However, the side chain of glutamic acid contains an additional methylene (B1212753) group (-CH₂-) compared to aspartic acid. This seemingly minor change has profound structural and functional consequences.

The high-affinity binding of RGD to integrins is mediated by a specific set of interactions within the receptor's binding pocket. A key feature of this pocket is the Metal Ion-Dependent Adhesion Site (MIDAS), which contains a divalent cation (e.g., Mg²⁺ or Mn²⁺) essential for ligand coordination.

The structural basis for the inactivity of RGES is primarily due to:

Steric Hindrance: The longer side chain of the glutamic acid residue in RGES is too bulky to fit optimally into the sterically constrained binding pocket of the integrin.

Improper Carboxylate Positioning: The precise geometry of the RGD-integrin interaction requires the terminal carboxylate group of the aspartate side chain to be positioned perfectly to coordinate with the MIDAS cation and form hydrogen bonds with surrounding amino acid residues in the integrin. The extra length of the glutamate (B1630785) side chain in RGES alters the spatial position of its carboxylate group, preventing this critical interaction.

Studies have consistently shown that peptides with the RGES sequence have a very low affinity for integrins and are ineffective at inhibiting cell adhesion, confirming the stringent structural requirements of the binding site. upenn.edurupress.orgapsnet.org While RGES is largely considered inactive, some reports indicate it can be internalized into cells, albeit with slower kinetics than RGDS, suggesting some level of low-affinity, non-specific interaction with the cell surface may still occur. nih.gov

Table 3: Comparative Analysis of RGD and RGES Peptides

| Feature | Arg-Gly-Asp (RGD) | Arg-Gly-Glu (RGE) |

| Third Residue | Aspartic Acid (Asp) | Glutamic Acid (Glu) |

| Side Chain Structure | -CH₂-COOH | -CH₂-CH₂-COOH |

| Integrin Binding Affinity | High | Low to negligible rupress.org |

| Biological Activity | Potent inhibitor of cell adhesion and platelet aggregation. nih.gov | Used as a negative control; does not significantly inhibit cell adhesion. upenn.eduabbiotec.com |

| Structural Fit in Integrin Pocket | Optimal fit; carboxylate group coordinates with MIDAS cation. | Poor fit; longer side chain causes steric clash and misaligns the carboxylate group. |

Crystallographic Approaches for RGES-Protein Co-Structures (if applicable in literature)

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules, including peptide-protein complexes. wikipedia.orgriken.jp This technique requires the formation of a well-ordered crystal, which can then be used to diffract X-rays and calculate a model of the electron density. nih.gov

A comprehensive search of the scientific literature and structural databases (e.g., the Protein Data Bank) reveals no published crystal structures of an RGES peptide in a co-complex with an integrin or any other protein.

The absence of such a structure is not surprising and is a direct consequence of the peptide's biological inactivity. The formation of a stable, stoichiometric complex between a protein and a ligand is a prerequisite for successful co-crystallization. riken.jp Because RGES binds to integrins with extremely low affinity, it does not form the stable, long-lived complex necessary to generate a homogenous sample that will crystallize. The inherent flexibility of the peptide further complicates crystallization efforts. nih.gov Therefore, the lack of a crystal structure for an RGES-protein complex serves as further evidence for its weak and transient interaction with protein targets.

Analytical and Characterization Techniques in Rges Research

Chromatographic Methodologies for Purification and Purity Assessment

Chromatographic techniques are fundamental in the analysis of RGES acetate (B1210297) salt, primarily for purification after synthesis and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides like RGES. scientificlabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. hplc.eu

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. The separation of closely related peptides, even those differing by a single amino acid, is achievable with high resolution using this method. hplc.eu

Typical HPLC Parameters for RGES Analysis:

| Parameter | Typical Specification | Purpose |

| Column | C18, wide pore (e.g., 4.6 x 250 mm) | The C18 stationary phase provides a nonpolar surface for hydrophobic interactions. Wide-pore columns are suitable for larger molecules like peptides. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water | TFA acts as an ion-pairing agent, improving peak shape and resolution. hplc.eu |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% TFA | Acetonitrile is the organic modifier; a gradient of increasing acetonitrile concentration is used to elute the peptides. nih.gov |

| Detection | UV at 210-220 nm | The peptide bond absorbs strongly in this UV range, allowing for sensitive detection. |

| Purity Specification | ≥95% | Commercial preparations of Arg-Gly-Glu-Ser acetate salt for research are typically offered at a purity of ≥95% as determined by HPLC. scientificlabs.com |

This table is based on generally accepted HPLC practices for peptide analysis and information from product data sheets. scientificlabs.comhplc.eu

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of synthesized peptides like RGES. It provides a highly accurate measurement of the molecular weight of the compound.

Principle of Operation: The peptide is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular mass of the peptide. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides as it minimizes fragmentation. nih.govresearchgate.net

Expected Molecular Weight of Arg-Gly-Glu-Ser:

| Compound | Molecular Formula | Molecular Weight (Da) |

| Arg-Gly-Glu-Ser | C₁₆H₂₉N₇O₈ | 447.44 |

This data is derived from chemical information databases and supplier specifications. medchemexpress.comsigmaaldrich.com

Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide. In this technique, the parent ion corresponding to the RGES peptide is isolated and fragmented, and the resulting fragment ions are analyzed to confirm the amino acid sequence. eastport.cz

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques for Structural Elucidation and Quality Control in Research

While HPLC and MS are primary tools for purity and identity, spectroscopic techniques can provide information about the three-dimensional structure and are used in quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the solution-state conformation of peptides. For a tetrapeptide like RGES, 1D and 2D NMR experiments can provide information on the connectivity of the amino acids and their spatial arrangement.

Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the presence of characteristic peptide bonds and other functional groups within the molecule. nih.gov

Biological Assay Development for Investigating RGES Specificity

The primary role of RGES in research is to serve as a negative control to demonstrate the specificity of effects observed with the RGDS peptide. Therefore, biological assays are designed to show that RGES does not elicit the same cellular responses as RGDS.

Common Biological Assays:

Cell Adhesion Assays: These assays measure the ability of cells to attach to substrates coated with extracellular matrix proteins. While RGDS peptides typically inhibit the adhesion of certain cell types, RGES is used as a control to show that it does not have the same inhibitory effect. nih.gov For instance, studies have shown that while RGDS enhances the attachment of rat osteosarcoma cells to chitosan (B1678972) scaffolds, RGES does not. nih.gov

Platelet Aggregation Assays: RGDS is a known inhibitor of platelet aggregation. RGES is used in parallel experiments to confirm that the observed inhibition is specific to the RGDS sequence.

Integrin Binding Studies: RGES is used as a control peptide in studies investigating the binding of ligands to integrins. sigmaaldrich.com For example, it has been used as a control in studies on the binding of patient IgG to integrin αvβ6. sigmaaldrich.com

In Vivo Studies: In animal models, RGES is often administered as a control to ensure that the effects of RGDS are not due to non-specific peptide interactions. nih.gov For example, in a study on pulmonary inflammation, RGES did not affect neutrophil and macrophage cell numbers, unlike the active peptide. glpbio.com

Table of Compound Names

| Abbreviation | Full Name |

| RGES | Arg-Gly-Glu-Ser |

| RGDS | Arg-Gly-Asp-Ser |

| HPLC | High-Performance Liquid Chromatography |

| RP-HPLC | Reversed-Phase High-Performance Liquid Chromatography |

| TFA | Trifluoroacetic Acid |

| MS | Mass Spectrometry |

| ESI | Electrospray Ionization |

| NMR | Nuclear Magnetic Resonance |

| FTIR | Fourier-Transform Infrared Spectroscopy |

Applications of Rges As a Research Tool and Negative Control

Design and Interpretation of Ligand-Receptor Binding Assays

In ligand-receptor binding assays, RGES is instrumental in validating the specificity of interactions between RGD-containing ligands and their integrin receptors. For instance, in competition assays, the ability of an RGD-containing peptide to inhibit the binding of a ligand to cells or purified receptors is compared to the inability of RGES to do the same. nih.gov

A study investigating the binding of the C3 exoenzyme to neuronal cells used a competition assay with RGD and RGES peptides. The GRGDNP peptide was able to displace C3 from the cells in a concentration-dependent manner, while the RGES peptide, used as a negative control, did not inhibit binding. This demonstrated that the binding of C3 to the cells was specifically mediated through an RGD-dependent interaction, likely with an integrin receptor. nih.gov

Similarly, in studies examining the binding of cells to ECM proteins, RGES is used to confirm that the adhesion is mediated by RGD-recognizing integrins. For example, pre-incubating cells with an active RGDS peptide was shown to decrease cell adhesion to fibronectin, whereas the RGES peptide had no effect. oup.com This confirms that the cell adhesion to fibronectin is specifically dependent on the RGD sequence.

Table 1: Application of RGES in Ligand-Receptor Binding Assays

| Research Area | Experimental Setup | Role of RGES | Key Finding | Reference |

| Enzyme-Cell Binding | Competition assay with C3 exoenzyme and HT22 neuronal cells | Negative control to demonstrate specificity of RGD-mediated binding | C3 exoenzyme binds to cells via an RGD motif, likely interacting with an integrin receptor. | nih.gov |

| Cell-Matrix Adhesion | Adhesion assay of rat adrenal glomerulosa cells to fibronectin | Negative control to confirm RGD-dependence of adhesion | Adhesion of glomerulosa cells to fibronectin is specifically mediated by RGD-recognizing integrins. | oup.com |

| Integrin-Ligand Interaction | Pull-down assay with epimorphin and purified integrins | Control to show that epimorphin-integrin binding is not RGD-dependent | Epimorphin directly associates with αv-integrin in an RGD-independent manner. | biologists.com |

Utilization in Functional Assays for Integrin-Mediated Biological Processes

RGES is widely employed in functional assays to ascertain the role of RGD-dependent integrin signaling in various biological processes. These assays can range from measuring cell adhesion and spreading to more complex phenomena like cell migration, proliferation, and differentiation.

For example, in a study on the effects of collagen I mimetic peptides on mesenchymal stem cell (MSC) adhesion, an RGD peptide was found to inhibit cell adhesion when presented with serum proteins. In contrast, the RGES control peptide, having a similar charge and structure but lacking integrin-binding capacity, had no effect on cell adhesion. nih.gov This demonstrated that the observed inhibitory effect was a direct consequence of RGD-integrin engagement.

Another study investigating the role of integrins in lipopolysaccharide (LPS)-induced pulmonary inflammation used RGES as a negative control. While an RGDS peptide significantly inhibited neutrophil and macrophage recruitment to the lungs, the RGES peptide did not, confirming that the anti-inflammatory effects of the RGDS peptide were mediated through the inhibition of RGD-recognizing integrins. nih.gov

Table 2: Use of RGES in Functional Assays

| Biological Process | Cell Type/Model | Experimental Approach | Function of RGES | Outcome | Reference |

| Cell Adhesion | Mesenchymal Stem Cells (MSCs) | Adhesion assay on hydroxyapatite (B223615) surfaces | Control for RGD peptide | RGES had no effect, while RGD inhibited adhesion in the presence of serum. | nih.gov |

| Inflammation | Mouse model of LPS-induced pulmonary inflammation | In vivo administration of peptides | Negative control for RGDS peptide | RGES did not affect inflammatory cell numbers, unlike the inhibitory RGDS. | nih.gov |

| Cell Spreading | Osteoblast-like cells (MC3T3-E1) | Cell spreading assay on peptide-coated surfaces | Control for RGD peptides | RGD peptides enhanced cell spreading compared to RGES and unmodified surfaces. | upenn.edu |

| Endothelial Cell Adhesion | Human Umbilical Vein Endothelial Cells (HUVECs) | Adhesion assay on various ECM glycoproteins | Negative control for RGDS peptide | RGES had no effect on HUVEC adhesion, while RGDS inhibited adhesion to fibronectin and vitronectin. | ashpublications.org |

Role in Validating Specificity in in vitro Cell-Based Studies

In various in vitro cell-based studies, RGES is crucial for validating the specificity of observed cellular responses. By demonstrating that RGES does not elicit the same effect as an RGD-containing molecule, researchers can confidently attribute the findings to specific integrin-mediated pathways.

For instance, RGES has been used as a control peptide in studies investigating the effects of patient-derived antibodies on integrin αvβ6. The lack of an effect with RGES helps to confirm that any observed binding or functional changes are due to specific antibody-integrin interactions. Similarly, it has been employed as an integrin inhibitor peptide control in studies on cell adhesion in Capsaspora owczarzaki, helping to elucidate the role of integrin-like molecules in this organism.

In a study on the role of reactive oxygen species (ROS) in integrin-mediated cell adhesion, the RGDS peptide was used to activate integrin signaling. The inactive analog, RGES, served as a control to ensure that the observed ROS production was a direct result of integrin engagement and not a non-specific peptide effect. researchgate.net

Strategic Use in ex vivo Organotypic Culture Models for Mechanistic Insights

Ex vivo organotypic culture models, which maintain the three-dimensional structure and cellular heterogeneity of tissues, provide a powerful platform for mechanistic studies. tandfonline.com In this context, RGES is strategically used to dissect the contribution of RGD-dependent integrin signaling in a more physiologically relevant setting.

While direct examples of RGES use in ex vivo organotypic cultures are less commonly detailed in broad literature searches, the principles of its application remain the same. For instance, in studies of neuronal plasticity or injury in hippocampal slice cultures, an RGD peptide might be used to probe the role of integrins. acs.org The inclusion of RGES as a negative control would be essential to confirm that any observed changes in neuronal function or survival are specifically due to the modulation of RGD-binding integrins within the complex tissue environment.

The development of 3D bioprinted hydrogels for creating ex vivo models often involves functionalizing the biomaterial with adhesion peptides like RGD to promote cell attachment and growth. mdpi.com In such systems, a control hydrogel functionalized with RGES would be invaluable for demonstrating that the enhanced cell viability and organoid formation are a direct result of specific cell-matrix interactions mediated by the RGD motif.

Future Directions and Emerging Research Avenues for Rges Peptide

Advanced Studies on Nuances of RGES-Protein Interactions at Atomic Resolution

The future of RGES peptide research will heavily rely on elucidating the precise nature of its interactions with proteins at an atomic level. While RGES is considered a control for RGD-binding integrins, the subtle yet significant substitution of aspartic acid with glutamic acid warrants a deeper investigation into its own interaction profile. abbiotec.com Advanced techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography will be pivotal in mapping these interactions. nih.govmdpi.com

These studies can reveal the conformational dynamics of the RGES peptide upon binding to a protein surface. mdpi.comnih.gov Understanding how the glutamic acid residue, with its longer side chain compared to aspartic acid, influences the peptide's backbone conformation and its engagement with potential binding pockets is a key area of future inquiry. Such high-resolution structural data will be invaluable for comprehending why RGES typically does not support the same level of cell adhesion as RGDS, and may uncover unique, low-affinity interactions that have been previously overlooked. nih.govbiorxiv.org

Key Research Questions:

What are the precise conformational changes in the RGES peptide and its binding partners upon interaction?

How does the charge and length of the glutamic acid side chain in RGES alter the binding landscape compared to the aspartic acid in RGD?

Can we identify specific amino acid residues in proteins that form transient or stable contacts with the RGES sequence?

Exploration of Novel Binding Partners or Unexpected Biological Roles for RGES

A significant and exciting future direction is the systematic search for novel binding partners for the RGES peptide, moving beyond its role as a control. The assumption that RGES is biologically inert may be an oversimplification. It is plausible that the RGES motif interacts with a distinct set of proteins where the glutamic acid residue is a specific recognition element.

High-throughput screening methods, such as peptide-based interaction proteomics and phage display, can be employed to identify proteins from complex biological lysates that bind to the RGES sequence. nih.govuchicago.edu These approaches could uncover previously unknown receptors or intracellular proteins that interact with RGES, potentially revealing unexpected biological roles. For instance, a study on bioactive peptides from mussel protein identified a sequence containing Arg-Gly-Glu-Ser, suggesting its potential involvement in antioxidant or other biological activities. oup.com Another study found a peptide sequence containing Arg-Gly-Glu-Ser in honeybee-derived peptides, indicating its natural occurrence and potential biological relevance. mdpi.com

Potential Research Areas:

Systematic screening of protein libraries to identify novel RGES-interacting proteins.

Investigation of the functional consequences of these novel interactions in cellular and physiological contexts.

Exploration of whether RGES-containing peptides found in natural sources have specific biological activities.

Development of RGES-Based Probes for Investigating Molecular Recognition Pathways

The development of RGES-based chemical probes represents a promising avenue for dissecting molecular recognition pathways. mdpi.commskcc.orgnih.gov These probes can be designed with various functionalities, such as fluorescent tags for imaging or photoaffinity labels for covalently capturing interacting partners. nih.govrsc.org

By creating RGES peptides conjugated to fluorophores, researchers can visualize the localization of the peptide within cells and tissues, providing insights into its potential uptake and trafficking. nih.gov Furthermore, photo-cross-linkable RGES probes, containing moieties like diazirine, can be used to irreversibly link the peptide to its binding partners upon photoactivation. rsc.org Subsequent proteomic analysis can then identify these captured proteins, offering a direct method to map the RGES interactome. nih.gov Such tools would be invaluable for comparing the molecular targets of RGES and RGD peptides and for understanding the principles of specificity in peptide-protein recognition. nih.gov

Table of Potential RGES-Based Probes:

| Probe Type | Functionality | Research Application |

|---|---|---|

| Fluorescently Labeled RGES | Visualization | Tracking cellular uptake and localization. |

| Biotinylated RGES | Affinity Purification | Isolating binding partners from complex mixtures. |

Integration of RGES Research into Systems Biology and Proteomics Approaches

To gain a holistic understanding of the potential roles of the RGES peptide, its study must be integrated into the broader frameworks of systems biology and proteomics. cemm.atnih.gov Instead of focusing on single-molecule interactions, future research should aim to understand how RGES might influence complex cellular networks.

For example, treating cells with RGES peptides and subsequently performing quantitative proteomics could reveal changes in the expression levels of numerous proteins, hinting at the signaling pathways that may be subtly modulated by the peptide. nih.gov This approach can help to build a network-level view of the cellular response to RGES, potentially uncovering downstream effects that are not immediately obvious from simple binding assays. ku.dk Integrating data from structural studies, interaction proteomics, and global proteomic analyses will be crucial for constructing a comprehensive picture of the biological significance, or lack thereof, of the Arg-Gly-Glu-Ser motif. nih.govbiorxiv.org

Future Integrated Research Strategies:

Utilize quantitative proteomics to analyze global protein expression changes in response to RGES treatment.

Combine structural data with interaction networks to model the impact of RGES on cellular signaling.

Employ computational approaches to predict potential off-target effects and functional modules affected by RGES. cecam.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Arg-Gly-Glu-Ser acetate salt in laboratory settings?

- Synthesis : Solid-phase peptide synthesis (SPPS) is widely used for tetrapeptides like Arg-Gly-Glu-Ser. The acetate counterion is introduced during cleavage and deprotection steps using acetic acid.

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is standard. Purity ≥95% (HPLC) is achievable, as noted in peptide synthesis protocols .

- Validation : Mass spectrometry (MS) and amino acid analysis (AAA) confirm molecular weight and sequence integrity.

Q. How can researchers determine the solubility and stability of Arg-Gly-Glu-Ser acetate salt in experimental buffers?

- Solubility Testing : Dissolve the peptide in acetate buffers (pH 3.6–5.6) at varying concentrations (e.g., 0.1–1.0 M sodium acetate) and monitor turbidity. Acetate salts generally enhance solubility in aqueous solutions compared to chloride or sulfate forms .

- Stability Assessment : Conduct accelerated degradation studies under different pH (4.0–8.0), temperatures (4°C to 37°C), and storage conditions (lyophilized vs. solution). Use HPLC to track degradation products over time .

Q. What analytical techniques are critical for characterizing Arg-Gly-Glu-Ser acetate salt?

- Chromatography : Hydrophilic interaction chromatography (HILIC) effectively separates acetate counterions from the peptide backbone. Mobile phases with ammonium acetate (e.g., 75 mM, pH 4.8) and acetonitrile gradients are optimal .

- Spectroscopy : Circular dichroism (CD) assesses secondary structure in solution, while nuclear magnetic resonance (NMR) resolves atomic-level interactions, particularly for serine and arginine side chains .

Q. What biological roles or pathways are associated with the Arg-Gly-Glu-Ser sequence?

- Cell Adhesion : The Arg-Gly-Asp (RGD) motif in peptides often mediates integrin binding, but Arg-Gly-Glu-Ser may interact with calcium-dependent receptors or glycosaminoglycans due to its charged residues (Arg, Glu).

- Enzyme Modulation : Serine residues can serve as phosphorylation sites, suggesting potential roles in kinase signaling pathways. Literature reviews via Google Scholar using operators like

intitle:"Arg-Gly-Glu-Ser" AND "cell adhesion"help identify mechanistic studies .

Advanced Research Questions

Q. How should researchers design experiments to study the interaction of Arg-Gly-Glu-Ser acetate salt with target proteins?

- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics (KD, kon/koff) with purified proteins. Use acetate-based running buffers (pH 5.0) to maintain peptide stability .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics in solutions containing 20–30 mM sodium acetate to minimize ionic interference .

Q. What strategies address contradictory bioactivity data for Arg-Gly-Glu-Ser acetate salt across studies?

- Methodological Cross-Validation : Compare buffer compositions (e.g., HEPES vs. acetate), peptide concentrations, and cell lines used. For example, acetate buffers may enhance bioactivity in low-pH environments .

- Meta-Analysis : Use Google Scholar’s "Cited by" feature to track studies replicating or challenging original findings. Filter results by publication date (e.g.,

after:2020) to prioritize recent methodologies .

Q. How can researchers optimize Arg-Gly-Glu-Ser acetate salt delivery in cellular assays without cytotoxicity?

- Nanocarrier Systems : Encapsulate the peptide in lipid-based nanoparticles (e.g., liposomes) using acetate buffer (pH 4.6) during formulation to improve loading efficiency .

- Dose-Response Profiling : Test concentrations from 1 nM to 100 μM in serum-free media with 0.1% bovine serum albumin (BSA) to prevent nonspecific binding. Monitor cell viability via MTT assays .

Q. What advanced computational tools predict the structural dynamics of Arg-Gly-Glu-Ser acetate salt in solution?

- Molecular Dynamics (MD) Simulations : Model the peptide in explicit solvent (e.g., TIP3P water with 150 mM sodium acetate) to study conformational changes. Tools like GROMACS or AMBER are recommended.

- Docking Studies : Use AutoDock Vina to predict binding poses with target proteins, incorporating acetate ions as part of the solvent model .

Methodological Notes

- Literature Search : Leverage Google Scholar’s advanced operators (e.g.,

site:*.edu,author:"Doe, J") and "Related articles" feature to identify protocols for similar peptides . - Data Reproducibility : Document buffer pH, salt type (acetate vs. chloride), and storage conditions meticulously, as minor variations significantly impact peptide behavior .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.